molecular formula C15H22N2O3 B606502 santacruzamate A CAS No. 1477949-42-0

santacruzamate A

Cat. No.: B606502
CAS No.: 1477949-42-0
M. Wt: 278.35 g/mol
InChI Key: HTOYBIILVCHURC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Santacruzamate A primarily targets histone deacetylase 2 (HDAC2), an enzyme involved in the removal of acetyl groups from histone proteins, which plays a crucial role in the regulation of gene expression . By inhibiting HDAC2, this compound can influence the transcriptional activity of genes involved in cell cycle regulation, apoptosis, and differentiation.

Mode of Action

This compound binds to the active site of HDAC2, inhibiting its deacetylase activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased transcriptional activity of certain genes . The increased expression of these genes can promote apoptosis and inhibit the proliferation of cancer cells.

Biochemical Pathways

The inhibition of HDAC2 by this compound affects several biochemical pathways. Key pathways include:

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy:

Result of Action

At the molecular level, this compound’s inhibition of HDAC2 results in increased acetylation of histones, leading to changes in gene expression. At the cellular level, this can result in:

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

: Synthesis and biological evaluation of this compound and analogs : Synthesis, cytotoxic activity, and mode of action of new this compound analogs : This compound (CAY-10683) | HDAC2 Inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions

Santacruzamate A can be synthesized through various chemical synthetic methods. One common method includes the reaction of hydroxy amides with phenylacetyl chloride, followed by hydrolysis under alkaline conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the extraction of the compound from marine cyanobacteria, followed by purification and chemical modification to enhance its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity for histone deacetylase 2 over other histone deacetylases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, its natural origin and structural simplicity make it an attractive lead compound for further drug development.

Properties

IUPAC Name

ethyl N-[4-oxo-4-(2-phenylethylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-20-15(19)17-11-6-9-14(18)16-12-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOYBIILVCHURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701046074
Record name Santacruzamate A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477949-42-0
Record name Santacruzamate A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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